3-Chloro-2-methyl-4-nitrophenol

Description

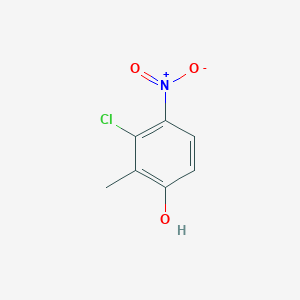

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQDMPDIVOKUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304763 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-28-6 | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Methyl 4 Nitrophenol

Established Synthetic Routes for 3-Chloro-2-methyl-4-nitrophenol and Analogous Chloronitrophenols

The primary synthesis of this compound involves the direct nitration of its precursor, 3-chloro-2-methylphenol (B1584042). A common laboratory-scale procedure consists of dissolving 3-chloro-2-methylphenol in concentrated sulfuric acid at a reduced temperature (0°C), followed by the careful, dropwise addition of nitric acid. This method maintains control over the exothermic reaction and directs the regioselectivity of the nitration. After the reaction, quenching the mixture in ice water precipitates the crude product, which can then be purified by recrystallization from a solvent like ethanol (B145695) to achieve high purity (>98%).

Below is a comparison of these synthetic methodologies:

| Method | Starting Material | Key Reagents | Key Conditions | Yield (%) | Purity (%) | Key Advantages |

| Direct Nitration | 3-Chloro-2-methylphenol | HNO₃, H₂SO₄ | 0-10°C | 75–85 | >98 | Fewer steps |

| Halogenation-Nitration via Phosphate Intermediate | 3-Chlorophenol | 1. POCl₃ 2. HNO₃/H₂SO₄ 3. H₂O/H₂SO₄ | 1. Anhydrous 2. 0–10°C 3. 100-150°C (reflux) | 90–95 | 99 | High regioselectivity, minimal by-products |

Mechanistic Principles of Direct and Indirect Chlorination

The introduction of a chlorine atom onto a phenolic ring is a critical step in the synthesis of many chloronitrophenols. The mechanism and regioselectivity of this electrophilic aromatic substitution are highly dependent on the chlorinating agent and catalyst used.

Direct Chlorination : Traditional methods often use molecular chlorine (Cl₂) with a Lewis acid catalyst. However, this approach frequently results in poor selectivity, yielding a mixture of ortho and para isomers, along with potential polychlorination products. cardiff.ac.uk For a substituted phenol (B47542) like o-cresol, this lack of control is problematic.

Indirect/Catalytic Chlorination : To achieve higher regioselectivity, particularly for the desired para-isomer, alternative systems are employed. The use of sulfuryl chloride (SO₂Cl₂) in the presence of catalysts like dialkyl sulfides or poly(alkylene sulfide)s has proven effective. cardiff.ac.uk These catalysts are believed to form a bulky, sulfur-containing chlorinating species. This sterically hindered electrophile preferentially attacks the less hindered para-position of the phenol, leading to significantly higher para/ortho product ratios. For instance, chlorination of m-cresol (B1676322) with SO₂Cl₂ and a dibutyl sulfide/AlCl₃ system can yield the para-chloro product with a para/ortho ratio as high as 17.3. cardiff.ac.uk

Nitration Pathways in Phenolic Systems

The nitration of a phenolic system is a classic electrophilic aromatic substitution, typically involving the nitronium ion (NO₂⁺) as the electrophile, generated from nitric acid in a strong acid medium like sulfuric acid. The substituents already present on the aromatic ring govern the position of the incoming nitro group.

In the case of 3-chloro-2-methylphenol, the directing effects of the existing groups are:

Hydroxyl (-OH) group : A powerful activating group and an ortho, para-director.

Methyl (-CH₃) group : An activating group and an ortho, para-director.

Chlorine (-Cl) group : A deactivating group, yet an ortho, para-director due to its lone pairs.

The combined influence of these groups determines the final regiochemical outcome. The hydroxyl group's strong activating and directing effect is dominant. In the synthesis of this compound, the nitro group is installed at the C4 position, which is para to the hydroxyl group and ortho to the chlorine atom. This outcome is favored electronically by the powerful hydroxyl director, despite the deactivating nature of the adjacent chlorine.

Alternative nitrating agents, such as bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), offer milder reaction conditions, sometimes even allowing for solid-phase reactions by simple grinding, which can be advantageous for sensitive substrates. acs.org

Reductive Transformations of Nitro Groups to Amino Groups

The nitro group of this compound is readily reduced to a primary amino group (-NH₂), yielding 3-chloro-2-methyl-4-aminophenol. This transformation is a cornerstone reaction in synthetic chemistry, often serving as a gateway to further functionalization.

Commonly employed methods for this reduction include:

Catalytic Hydrogenation : This involves using hydrogen gas (H₂) with a metal catalyst, most frequently palladium on carbon (Pd/C).

Chemical Reduction : A wide array of chemical reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in the presence of a catalyst like gold or copper nanoparticles to facilitate the reaction. rsc.orgnih.govnih.gov Other reagents like tin (Sn) in hydrochloric acid (HCl) are also effective. stackexchange.com

The progress of the reduction of nitrophenols can be conveniently monitored using UV-Vis spectroscopy. The characteristic absorption peak of the 4-nitrophenolate (B89219) ion (around 400 nm) diminishes as the reaction proceeds, while a new peak corresponding to the formation of the aminophenol appears at a lower wavelength (around 300 nm). nih.gov The mechanism is believed to involve the adsorption of the nitrophenol onto the catalyst surface, followed by a stepwise reduction, potentially through nitroso and hydroxylamine (B1172632) intermediates. rsc.orgacs.org

Oxidative Reactions of Phenolic Moieties

The phenolic moiety and its substituents can undergo various oxidative transformations. The specific outcome depends on the oxidant used and the reaction conditions.

Side-Chain Oxidation : The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This converts the cresol (B1669610) derivative into a benzoic acid derivative.

Ring Oxidation and Degradation : More aggressive oxidation can lead to ring cleavage and degradation. Advanced Oxidation Processes (AOPs), such as those using Fenton's reagent (Fe²⁺/H₂O₂) or sulfate (B86663) radicals, are employed for the environmental remediation of chlorophenols. nih.gov These processes generate highly reactive hydroxyl or sulfate radicals that attack the aromatic ring. Interestingly, under certain conditions, these oxidative processes can lead to further nitration or transformation. For example, the oxidation of 2-chlorophenol (B165306) by sulfate radicals in the presence of nitrite (B80452) has been shown to produce chloronitrophenols like 2-chloro-4-nitrophenol (B164951) and 2-chloro-6-nitrophenol. researchgate.netnih.gov This occurs via the coupling of a phenoxyl radical with a nitrogen dioxide radical. researchgate.netnih.gov

Strategies for the Derivatization of this compound and Related Compounds

This compound serves as a versatile building block for synthesizing a range of more complex molecules. Derivatization can occur at several key positions on the molecule.

| Reaction Site | Reaction Type | Reagents | Product Type |

| Phenolic -OH | Etherification | Dimethyl sulfate, Base | Anisole derivative |

| Phenolic -OH | Esterification | Acid chlorides, Acid anhydrides | Ester derivative |

| Aromatic Ring Cl | Nucleophilic Substitution | Hydroxide (B78521) ions | Dihydroxylated phenol derivative |

| Nitro Group | Reduction | H₂/Pd-C, NaBH₄ | Amino derivative |

Reactions at the Hydroxyl Group : The phenolic hydroxyl group is a common site for derivatization. It can be readily converted into an ether through Williamson ether synthesis, for example, by reacting it with a methylating agent like dimethyl sulfate to form the corresponding anisole. Esterification is also a common transformation. ncert.nic.in

Substitution of the Chlorine Atom : The chlorine atom on the aromatic ring can be replaced by other nucleophiles, although this often requires harsh conditions unless the ring is sufficiently activated by electron-withdrawing groups.

Transformations of the Reduced Amino Group : The amino group, formed from the reduction of the nitro group, is highly versatile. It can be acylated, alkylated, or used in diazotization reactions to introduce a wide variety of other functional groups via the Sandmeyer reaction. These derivatives are valuable in medicinal chemistry and have been explored for applications such as kinase inhibitors.

Environmental Occurrence, Fate, and Natural Transformation Pathways of 3 Chloro 2 Methyl 4 Nitrophenol

Biotic Degradation Mechanisms: Microbial Catabolism

Identification of Microbial Degradation Intermediates and Pathways

The microbial degradation of substituted nitrophenols typically proceeds via pathways that initially remove the nitro group, followed by dearomatization through ring cleavage. For compounds analogous to 3-chloro-2-methyl-4-nitrophenol, two primary initial routes have been identified: an oxidative pathway involving a monooxygenase and a reductive pathway.

In the oxidative pathway, which is common for p-nitrophenol and its derivatives, a monooxygenase enzyme catalyzes the replacement of the nitro group with a hydroxyl group, releasing nitrite (B80452). Based on studies of 3M4NP and 2C4NP, the degradation of this compound would likely proceed through the formation of a chloro-methyl-1,4-benzoquinone intermediate. This highly reactive compound is then reduced by a reductase to a more stable chloro-methylhydroquinone . nih.govplos.org

For example, the degradation of 3M4NP by Burkholderia sp. strain SJ98 results in the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). nih.gov Similarly, the degradation of 2C4NP by Burkholderia sp. RKJ 800 produces chlorohydroquinone (B41787) (CHQ) and subsequently hydroquinone (B1673460) (HQ). plos.org These intermediates are then channeled into the lower pathway, which involves ring cleavage.

An alternative, though less commonly reported pathway for related compounds, could involve the initial reduction of the nitro group to a hydroxylamino or amino group, forming compounds like 4-amino-3-methylphenol (B1666317) from 3M4NP, or the reductive dehalogenation of the chloro group. researchgate.net

Table 1: Potential Microbial Degradation Intermediates Based on Analogous Compounds

| Precursor Compound | Key Intermediates | Degrading Strain Example | Reference |

|---|---|---|---|

| 3-Methyl-4-nitrophenol (B363926) (3M4NP) | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ), 2-Hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) | Burkholderia sp. SJ98, Pseudomonas sp. TSN1 | nih.govnih.gov |

| 2-Chloro-4-nitrophenol (B164951) (2C4NP) | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Burkholderia sp. RKJ 800 | plos.org |

| p-Nitrophenol (PNP) | p-Benzoquinone (PBQ), Hydroquinone (HQ), 4-Nitrocatechol | Stenotrophomonas sp. LZ-1, Brachybacterium sp. DNPG3 | nih.govoup.com |

| 4-Chloro-2-nitrophenol (4C2NP) | 4-Chloro-2-aminophenol, 2-Aminophenol | Exiguobacterium sp. PMA | researchgate.net |

Biochemical Characterization of Enzymes Involved in Biotransformation

The biotransformation of substituted nitrophenols is orchestrated by a specific set of enzymes that work in sequence to detoxify and mineralize these compounds.

The critical first step in the oxidative degradation pathway is catalyzed by a nitrophenol monooxygenase. In several well-studied bacteria, this is a two-component flavin-dependent enzyme system. For instance, the PNP 4-monooxygenase (PnpA) in Burkholderia sp. strain SJ98 is capable of catalyzing the monooxygenation of both 3M4NP and 2C4NP, demonstrating a degree of substrate flexibility. nih.gov This enzyme oxidatively removes the nitro group to form the corresponding benzoquinone.

Following the action of monooxygenase, a 1,4-benzoquinone (B44022) reductase (like PnpB in strain SJ98) catalyzes the reduction of the benzoquinone intermediate to a hydroquinone. This step is crucial as it prepares the aromatic ring for subsequent cleavage. The PnpB enzyme from strain SJ98 has been shown to reduce both methyl-1,4-benzoquinone and 2-chloro-1,4-benzoquinone. nih.gov In Pseudomonas sp. strain TSN1, a p-benzoquinone reductase encoded by the mnpA2 gene performs a similar function. nih.gov

Once the hydroquinone intermediate is formed, a ring-cleavage dioxygenase breaks open the aromatic ring. These enzymes are critical for the complete mineralization of the compound. In the degradation of substituted hydroquinones, a hydroquinone 1,2-dioxygenase is typically involved. The PnpCD enzyme in Burkholderia sp. strain SJ98 is a hydroquinone dioxygenase that can efficiently act on hydroquinone, chlorohydroquinone, and methylhydroquinone, cleaving the ring to form γ-hydroxymuconic semialdehyde derivatives. nih.govplos.org This demonstrates that a single enzyme can process the downstream intermediates from various substituted nitrophenols. Similarly, in Burkholderia sp. RKJ 800, a manganese-dependent hydroquinone dioxygenase activity was observed that cleaves hydroquinone. plos.org

Table 2: Key Enzymes in the Biotransformation of Substituted Nitrophenols

| Enzyme Type | Specific Enzyme (Gene) | Function | Substrate(s) | Degrading Strain Example | Reference |

|---|---|---|---|---|---|

| Nitrophenol Monooxygenase | PNP 4-monooxygenase (PnpA) | Oxidative removal of nitro group | 3M4NP, 2C4NP, PNP | Burkholderia sp. SJ98 | nih.gov |

| Initial Monooxygenase (mnpA1) | Oxidative removal of nitro group | 3M4NP | Pseudomonas sp. TSN1 | nih.gov | |

| Benzoquinone Reductase | 1,4-Benzoquinone Reductase (PnpB) | Reduction of benzoquinone to hydroquinone | Methyl-1,4-benzoquinone | Burkholderia sp. SJ98 | nih.gov |

| p-Benzoquinone Reductase (mnpA2) | Reduction of benzoquinone to hydroquinone | Methyl-p-benzoquinone | Pseudomonas sp. TSN1 | nih.gov | |

| Dehalogenase | CHQ Dehalogenase | Reductive dehalogenation | Chlorohydroquinone (CHQ) | Burkholderia sp. RKJ 800 | plos.org |

| Ring-Cleavage Dioxygenase | Hydroquinone Dioxygenase (PnpCD) | Ring cleavage of hydroquinone | Hydroquinone, CHQ, MHQ | Burkholderia sp. SJ98 | nih.gov |

| Methylhydroquinone Monooxygenase (mnpB) | Hydroxylation of MHQ | Methylhydroquinone (MHQ) | Pseudomonas sp. TSN1 | nih.gov |

Genetic Determinants of Microbial Degradation Pathways

The genes encoding the enzymes for nitrophenol degradation are often found clustered together on either the chromosome or on plasmids. This genetic organization facilitates the coordinated regulation and expression of the entire pathway.

In Burkholderia sp. strain SJ98, the genes responsible for the degradation of p-nitrophenol, 2C4NP, and 3M4NP are organized in a single gene cluster, pnpABA1CDEF. nih.gov Real-time quantitative PCR analysis has confirmed that this cluster is upregulated in the presence of 3M4NP, indicating that the catabolism of these structurally similar compounds shares the same set of enzymes in this strain. nih.gov

In contrast, the genetic determinants can be distributed differently in other organisms. In Pseudomonas sp. strain TSN1, the genes for 3M4NP degradation exist at different loci on the genome. The genes mnpA1 (initial monooxygenase) and mnpA2 (reductase) are located separately from the mnpC (ring-cleavage dioxygenase) and mnpB (monooxygenase) genes. nih.gov This highlights the diverse genetic architectures that can achieve the same metabolic outcome. In some strains like Burkholderia sp. NF100, plasmid curing experiments suggested that genes for the upper pathway (conversion to MHQ) were chromosomal, while those for the lower pathway (MHQ degradation) were located on a plasmid. nih.gov

Table 3: Genetic Determinants for Nitrophenol Degradation Pathways

| Gene/Cluster | Encoded Enzymes | Function | Host Strain | Reference |

|---|---|---|---|---|

| pnpABA1CDEF Cluster | PnpA (Monooxygenase), PnpB (Reductase), PnpCD (Dioxygenase) | Complete catabolism of PNP, 2C4NP, 3M4NP | Burkholderia sp. SJ98 | nih.gov |

| mnpA1, mnpA2 | MnpA1 (Monooxygenase), MnpA2 (Reductase) | Upper pathway of 3M4NP degradation | Pseudomonas sp. TSN1 | nih.gov |

| mnpC, mnpB | MnpC (Dioxygenase), MnpB (Monooxygenase) | Lower pathway of 3M4NP degradation | Pseudomonas sp. TSN1 | nih.gov |

| hnp gene cluster | Enzymes for 2,6-dihalogenated-4-nitrophenol degradation | Degradation of 2,6-DCNP | Cupriavidus sp. CNP-8 | semanticscholar.org |

Advanced Remediation Technologies for 3 Chloro 2 Methyl 4 Nitrophenol Contamination

Advanced Oxidation Processes (AOPs)

UV/Hydrogen Peroxide Systems

No specific studies detailing the application of UV/H₂O₂ systems for the degradation of 3-Chloro-2-methyl-4-nitrophenol were identified. Research on other chlorinated nitrophenols suggests this method could be effective, but experimental data for this specific isomer is absent.

Ozonation and Catalytic Ozonation

Electrochemical Oxidation and Reduction Processes

There is a lack of available research on the electrochemical treatment of this compound.

Biological Remediation Approaches

Application of Isolated Bacterial Strains and Microbial Consortia for Bioremediation

While some studies on the bioremediation of nitrophenols mention a wide range of degradable compounds by certain bacterial strains, specific data on the isolation and application of bacteria or consortia for the bioremediation of this compound is not available.

Enzyme-Based Biocatalysis for Degradation

No information was found regarding the use of specific enzymes for the biocatalytic degradation of this compound.

Combined and Hybrid Treatment Systems

No studies were identified that investigate the application of combined or hybrid treatment systems for the remediation of this compound.

Mechanistic Investigations of 3 Chloro 2 Methyl 4 Nitrophenol Degradation and Transformation

Elucidation of Reaction Kinetics and Rate Constants in Degradation Processes

The kinetics of the degradation of substituted phenols are crucial for predicting their environmental persistence and for designing effective remediation technologies. The degradation of compounds like 3-Chloro-2-methyl-4-nitrophenol can proceed through various processes, each with distinct reaction kinetics, often following pseudo-first-order models.

In photocatalytic degradation, a widely studied advanced oxidation process (AOP), the rate of degradation is influenced by the molecular structure of the phenol (B47542). Research on a series of disubstituted phenols, including chloronitrophenols and chloromethylphenols, has shown that the degradation generally follows first-order kinetics. researchgate.netelectronicsandbooks.com The rate constants are highly dependent on the nature and position of the substituents on the aromatic ring. For instance, in a comparative study of seven disubstituted phenols, the photocatalytic degradation rate constants were determined by solving differential equations and regressing them with experimental data. electronicsandbooks.com While specific rate constants for this compound are not extensively documented, data for analogous compounds provide significant insights into its likely kinetic behavior. researchgate.netelectronicsandbooks.com

Table 1: Comparative First-Order Rate Constants for Photocatalytic Degradation of Various Substituted Phenols This table is generated based on data from similar compounds to infer the potential kinetic behavior of this compound.

| Compound | Substituents | Relative Degradation Rate Order |

| 4-Chloro-3-methylphenol | 4-Cl, 3-CH₃ | 1 |

| 2-Chloro-4-methylphenol | 2-Cl, 4-CH₃ | 2 |

| 4-Chloro-2-nitrophenol | 4-Cl, 2-NO₂ | 3 |

| 4-Chloro-2-methylphenol | 4-Cl, 2-CH₃ | 4 |

| 2-Chloro-4-nitrophenol (B164951) | 2-Cl, 4-NO₂ | 5 (tie) |

| 4-Chloro-3-nitrophenol (B1362549) | 4-Cl, 3-NO₂ | 5 (tie) |

| 4-Methyl-2-nitrophenol | 4-CH₃, 2-NO₂ | 6 |

In biotic degradation, the kinetics are often described by models such as the Michaelis-Menten or Haldane equations, which account for substrate concentration and potential inhibition. nih.govnih.gov For example, the microbial degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP) by Burkholderia sp. strain SJ98 showed that the enzymes involved are inducible. The purified PNP 4-monooxygenase (PnpA), which catalyzes the initial step in the degradation of 3M4NP, exhibited an apparent Michaelis-Menten constant (Km) of 20.3 ± 2.54 μM for this substrate. nih.govfrontiersin.org This highlights that at low concentrations, the rate is first-order with respect to the substrate, while at higher concentrations, it reaches a maximum rate (Vmax).

Proposed Reaction Pathways and Intermediate Formation in Abiotic and Biotic Systems

The degradation of this compound can proceed via different pathways depending on the system (abiotic or biotic) and the prevailing redox conditions. These pathways are traced by identifying the series of intermediate compounds formed during the transformation process.

Abiotic Degradation Pathways: In abiotic systems like photocatalysis, the degradation is primarily initiated by the attack of highly reactive species. For substituted phenols, the primary pathway involves the formation of hydroxylated intermediates. researchgate.net In the case of this compound, the initial attack by a hydroxyl radical (•OH) is expected to lead to the formation of chlorinated and methylated catechols or hydroquinones. Subsequent reactions would involve the opening of the aromatic ring, leading to the formation of smaller aliphatic acids and eventually mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻). Another potential initial step is the displacement of one of the substituents (e.g., denitration or dechlorination) by •OH attack.

Biotic Degradation Pathways: In biological systems, microorganisms employ specific enzymatic machinery to break down aromatic compounds. For this compound, pathways can be inferred from studies on structurally related molecules.

Oxidative Pathway: Based on the degradation of 3-methyl-4-nitrophenol (3M4NP) by Burkholderia sp. strain SJ98, a likely initial step is the monooxygenase-catalyzed removal of the nitro group to form a quinone. nih.govfrontiersin.org In this pathway, a PNP 4-monooxygenase (PnpA) catalyzes the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ). This is followed by the reduction of MBQ to methylhydroquinone (B43894) (MHQ) by a 1,4-benzoquinone (B44022) reductase (PnpB). nih.govfrontiersin.org A similar initial oxidative attack on this compound would likely produce chloro-methyl-benzoquinone.

Reductive Pathway: Under anaerobic conditions, the initial step is often the reduction of the nitro group to an amino group, forming 3-chloro-2-methyl-4-aminophenol. This can be followed by reductive dechlorination.

Chloride and Nitrite (B80452) Release: The degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis strain RKJ300 involves the stoichiometric release of nitrite followed by the elimination of chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. acs.org Similarly, the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN proceeds via the formation of 4-chlororesorcinol (B43231) with the release of both chloride and nitrite ions. nih.gov

Table 2: Potential Intermediates in the Degradation of this compound This table is a proposed list based on degradation pathways of analogous compounds.

| Degradation System | Proposed Intermediate | Precursor Compound(s) |

| Biotic (Oxidative) | Chloro-methyl-benzoquinone | This compound |

| Biotic (Oxidative) | Chloro-methyl-hydroquinone | Chloro-methyl-benzoquinone |

| Biotic (Reductive) | 3-Chloro-2-methyl-4-aminophenol | This compound |

| Abiotic/Biotic | Chloro-methyl-catechol | This compound |

| Abiotic/Biotic | Aliphatic Carboxylic Acids | Ring-cleavage products |

Role of Reactive Oxygen Species (ROS) and Free Radicals in Oxidation Mechanisms

In many advanced oxidation processes, reactive oxygen species (ROS) and other free radicals are the primary agents responsible for the degradation of recalcitrant organic pollutants. The most significant of these is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent.

The photocatalytic degradation of phenolic compounds is a prime example of an ROS-driven process. It is initiated by the generation of electron-hole pairs in a semiconductor photocatalyst (like TiO₂) upon UV irradiation. The photogenerated holes are strong oxidizing agents that can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce •OH radicals. electronicsandbooks.com

The mechanism of oxidation of this compound by •OH radicals is expected to proceed via electrophilic addition to the aromatic ring. copernicus.org The positions of attack will be influenced by the directing effects of the existing substituents. The hydroxyl group is strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing, while the chloro and nitro groups are deactivating and meta-directing (relative to themselves). The •OH radical will preferentially add to the positions activated by the hydroxyl and methyl groups, leading to the formation of hydroxylated cyclohexadienyl radical intermediates. copernicus.org These radicals can then undergo further reactions, including the elimination of a substituent (H₂O, Cl⁻, or NO₂⁻) to form substituted catechols or hydroquinones, or react with oxygen to initiate ring cleavage. researchgate.netcopernicus.org

Electron Transfer Pathways in Reductive Dechlorination and Denitration

Under anaerobic or reducing conditions, the degradation of this compound can proceed through reductive pathways, specifically reductive dechlorination and denitration. These processes involve the transfer of electrons to the molecule, leading to the cleavage of carbon-halogen or carbon-nitrogen bonds.

Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. It is a key transformation for many chlorinated aromatic compounds and is often mediated by specific anaerobic bacteria, such as Dehalococcoides species. nih.govnih.gov The mechanism requires an electron donor to provide the necessary reducing equivalents. The electron transfer can occur through a series of enzymatic steps. In some cases, electrodes can serve as direct electron donors for microbial respiration, facilitating the reductive dechlorination of compounds like 2-chlorophenol (B165306) by Anaeromyxobacter dehalogenans. This suggests that a similar bioelectrochemical system could potentially be used for the dechlorination of this compound.

Denitration: Reductive denitration can occur through two main pathways:

Reduction of the Nitro Group: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. This is a common pathway in the anaerobic biodegradation of nitroaromatic compounds.

Denitrative Coupling: More recent research has focused on transition-metal-catalyzed reactions where the nitro group is replaced by another functional group. acs.org For example, palladium catalysts have been shown to facilitate the reductive denitration of nitroarenes to arenes, where the nitro group is formally replaced by a hydrogen atom. acs.org These catalytic systems involve oxidative addition of the nitroarene to the metal center, followed by reductive elimination. While primarily explored in synthetic chemistry, these mechanisms provide insight into potential abiotic reductive transformation pathways in the environment, especially in the presence of reducing minerals or metals. acs.org

Influence of Substituent Effects on Reaction Mechanisms

The three substituents on the this compound ring—chloro, methyl, and nitro—exert profound electronic and steric effects that significantly influence the molecule's reactivity and the mechanisms of its degradation.

Nitro Group (-NO₂): This is a strong electron-withdrawing group (positive Hammett sigma value) and is deactivating towards electrophilic attack, such as by •OH radicals. This deactivating nature is a primary reason why chloronitrophenols degrade more slowly in photocatalytic systems than chloromethylphenols. researchgate.netelectronicsandbooks.com

Methyl Group (-CH₃): This is an electron-donating group (negative Hammett sigma value) and is activating towards electrophilic attack.

In reductive degradation, the electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring more susceptible to receiving electrons, which can facilitate reductive dechlorination and denitration.

Theoretical and Computational Chemistry Studies of 3 Chloro 2 Methyl 4 Nitrophenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the minimum energy. This procedure is essential as the optimized geometry forms the basis for all other subsequent property calculations.

DFT calculations, often using hybrid functionals like B3LYP, have shown excellent agreement with experimental data from techniques like X-ray diffraction for related phenol (B47542) derivatives. For instance, studies on 2,6-dibromo-4-nitrophenol (B181593) have demonstrated that calculated bond lengths and angles typically correspond well with experimental findings. tandfonline.comtandfonline.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such tasks, providing reliable geometric parameters. epa.gov This level of theory accurately reproduces the planarity of the benzene (B151609) ring and the orientation of its substituents.

Table 1: Comparison of Selected Theoretical (DFT/B3LYP) and Experimental Geometric Parameters for a Substituted Nitrophenol Analog (2,6-Dibromo-4-nitrophenol) Data sourced from a study on 2,6-Dibromo-4-nitrophenol to illustrate typical DFT accuracy. tandfonline.comtandfonline.com

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C-O | 1.34 | 1.33 |

| Bond Length | C-N | 1.46 | 1.47 |

| Bond Angle | C-O-H | 110.5 | Not Reported |

| Bond Angle | O-N-O | 124.2 | 124.9 |

This table is interactive. Click on the headers to sort the data.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. joaquinbarroso.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. joaquinbarroso.com Conversely, a small gap suggests the molecule is more polarizable and more reactive. For nitroaromatic compounds, these quantum chemical descriptors are frequently used in models to predict toxicity and reactivity. nih.gov

Calculations on similar molecules like 4-nitrophenol (B140041) and 2-chloro-4-nitroaniline (B86195) show how substituents influence the FMO energies. The electron-withdrawing nitro group typically lowers the energy of both the HOMO and LUMO, while the effects of chloro and methyl groups depend on their position. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Nitrophenol Analogs Illustrative data from related compounds to demonstrate FMO concepts.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Nitrophenol | B3LYP/6-311+G | -7.42 | -3.66 | 3.76 |

| 2-Chloro-4-nitroaniline | B3LYP/6-311G(d,p) | -6.64 | -2.38 | 4.26 |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In substituted nitrophenols, MEP analysis typically reveals that the most negative potential (red) is concentrated around the oxygen atoms of the nitro group and the hydroxyl group. mdpi.com This indicates that these are the primary sites for interactions with electrophiles and for hydrogen bonding. The aromatic ring often displays a more varied potential, influenced by the electron-withdrawing and donating nature of its substituents. Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. mdpi.com

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, FTIR, NMR)

Computational methods are highly effective at predicting various types of molecular spectra, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the harmonic vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using a scaling factor, typically leading to excellent agreement with experimental results. epa.gov For example, studies on 2,6-dibromo-4-nitrophenol and 2,4,6-trimethyl phenol have successfully assigned experimental vibrational bands based on DFT calculations. tandfonline.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. mdpi.com The calculated excitation energies and oscillator strengths help in assigning the observed absorption peaks to specific electronic transitions within the molecule. For NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) can calculate chemical shifts (δ) for atoms like ¹H and ¹³C, which are often in good agreement with experimental values and are crucial for definitive signal assignments. tandfonline.com

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Nitrophenol Analog (2,6-Dimethyl-4-nitrophenol) Illustrative data from a study on 2,6-Dimethyl-4-nitrophenol. epa.gov

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |

| O-H Stretch | 3620 | 3625 |

| C-H Stretch (Aromatic) | 3065 | 3072 |

| NO₂ Asymmetric Stretch | 1525 | 1530 |

| NO₂ Symmetric Stretch | 1340 | 1345 |

This table is interactive. Click on the headers to sort the data.

Computational Modeling of Reaction Pathways and Transition States

While detailed studies on the reaction pathways of 3-Chloro-2-methyl-4-nitrophenol are scarce, computational chemistry offers the methods to explore them. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. Key to this analysis is the location of transition states—the high-energy structures that connect reactants and intermediates.

By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined, providing insight into the reaction kinetics. This approach is vital for understanding reaction mechanisms, such as those involved in synthesis, chemical degradation, or biodegradation. For instance, the biodegradation pathways of related compounds like p-nitrophenol and 2-chloro-4-nitrophenol (B164951) have been experimentally identified and involve steps like monooxygenation and ring cleavage. nih.govnih.govethz.ch Computational modeling could be applied to these steps to understand the enzymatic mechanisms at a molecular level, calculate reaction energetics, and predict the formation of intermediates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Transformation Relationship (QSTR) Studies for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Transformation Relationship (QSTR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or environmental fate. ecetoc.org These models are essential for environmental risk assessment, as they can predict properties like toxicity, biodegradability, and bioaccumulation for new or untested chemicals, thereby reducing the need for costly and time-consuming experimental work. nih.gov

For nitroaromatic compounds, QSAR models have been developed to predict endpoints such as toxicity to various organisms. nih.govmdpi.com The inputs to these models, known as molecular descriptors, can be derived from the compound's structure. Quantum chemical descriptors calculated via DFT, such as HOMO and LUMO energies, atomic charges, and dipole moments, are often powerful predictors in these models. nih.gov For example, the energy of the LUMO is frequently correlated with the toxicity of nitroaromatics, as it relates to the molecule's ability to undergo reductive metabolic activation, a key step in their mechanism of toxicity. By developing robust QSAR/QSTR models for this class of compounds, the environmental behavior of this compound could be predicted with a reasonable degree of confidence. mdpi.com

Investigation of Solvent Effects on Electronic Structure and Reactivity through Computational Methods

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of a solute molecule. Computational chemistry provides powerful tools to investigate these solvent effects, offering insights into how intermolecular interactions at the molecular level translate to macroscopic observable properties. While specific theoretical studies focusing exclusively on the solvent effects on this compound are not extensively documented in the literature, the principles can be effectively illustrated by examining computational studies on structurally related nitrophenolic compounds. These studies utilize various solvation models to predict changes in electronic absorption spectra, dipole moments, and other electronic properties as a function of the solvent environment.

Computational approaches to modeling solvent effects generally fall into two categories: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effects. Explicit models, on the other hand, involve including a discrete number of solvent molecules around the solute, allowing for the investigation of specific short-range interactions like hydrogen bonding.

A key aspect of these investigations is the analysis of solvatochromism, which refers to the change in the color of a solution as the solvent is changed. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. A "red shift" (bathochromic shift) in the absorption spectrum indicates that the energy difference between the ground and excited states decreases in the solvent compared to a vacuum, often due to a greater stabilization of the excited state. Conversely, a "blue shift" (hypsochromic shift) implies an increase in this energy gap.

For nitrophenolic compounds, the presence of both a hydroxyl group (a hydrogen-bond donor) and a nitro group (a hydrogen-bond acceptor) suggests that specific interactions with protic solvents can play a crucial role in determining their electronic properties. Furthermore, the significant charge redistribution that can occur upon electronic excitation in these molecules often leads to a larger dipole moment in the excited state, which is then more strongly stabilized by polar solvents.

Detailed research findings from computational studies on analogous compounds reveal several important trends. For instance, increasing the polarity of the solvent is often found to cause a red shift in the lowest energy absorption band, which is typically associated with a π→π* transition. This is because the excited state, which often has a more polar or charge-transfer character, is stabilized to a greater extent by the polar solvent than the ground state.

The following table presents data from a computational study on a Schiff base, 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, which is structurally related to this compound. This data, obtained using Time-Dependent Density Functional Theory (TD-DFT), illustrates how calculated properties such as dipole moment and polarizability change with the solvent environment.

| Solvent | Dipole Moment (Debye) | Polarizability (a.u.) |

|---|---|---|

| Vacuum | 5.89 | 191.24 |

| Cyclohexane | 7.73 | 198.45 |

| Ethanol (B145695) | 9.89 | 204.98 |

| Methanol | 9.99 | 205.29 |

This table is based on data for 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol and is intended to be illustrative of the types of effects observed in related compounds.

The data clearly shows an increase in both the dipole moment and the polarizability of the molecule as the polarity of the solvent increases (from vacuum to methanol). This indicates a greater ease of charge separation and distortion of the electron cloud in more polar environments. Such changes in the fundamental electronic properties of the molecule are directly linked to its reactivity. For example, a reaction mechanism that proceeds through a polar transition state would be expected to be accelerated in a more polar solvent due to the stabilization of that transition state.

In the context of this compound, it can be hypothesized that similar trends would be observed. The presence of the electron-withdrawing chloro and nitro groups, along with the electron-donating methyl and hydroxyl groups, creates a complex electronic landscape that would be sensitive to the surrounding solvent. Computational studies, were they to be performed, would likely focus on quantifying the shifts in the UV-Visible absorption maxima in different solvents, calculating the changes in the HOMO-LUMO energy gap (which is related to chemical reactivity), and mapping the molecular electrostatic potential surface to identify sites susceptible to solvent interactions.

Analytical Research Methodologies for 3 Chloro 2 Methyl 4 Nitrophenol

Advanced Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For the analysis of 3-chloro-2-methyl-4-nitrophenol, several chromatographic methods are particularly relevant.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. basicmedicalkey.com The versatility of HPLC is enhanced by the availability of various detectors that offer different levels of sensitivity and selectivity. basicmedicalkey.com

UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is a common and robust method for analyzing compounds that absorb UV light. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-visible spectrum of the eluting compounds, which aids in peak identification and purity assessment. For nitrophenolic compounds, detection is often performed at specific wavelengths where they exhibit maximum absorbance. nih.govscirp.org For instance, a method for the simultaneous determination of phenol (B47542) and related compounds, including chlorophenols, was developed using HPLC with UV detection at 280 nm after pre-column derivatization. scirp.org The optimal wavelength for simultaneous detection of 4-nitrophenol (B140041) and its metabolites has been identified as 290 nm. nih.gov

Electrochemical Detection: Electrochemical detectors can offer higher sensitivity and selectivity for certain analytes compared to UV detectors. researchgate.net This is particularly useful for detecting trace levels of phenolic compounds in complex matrices. researchgate.net

An example of an HPLC method for a related compound, 4-chloro-2-nitrophenyl methyl sulfone, utilizes a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

Table 1: HPLC Methods for Analysis of Nitrophenols and Related Compounds

| Compound(s) | Column | Mobile Phase | Detection | Application |

| Phenol, Chlorophenols, Phenylphenols | Not Specified | Borate buffer (pH 8.5) | UV (280 nm) | Tap water analysis after derivatization scirp.org |

| 4-Nitrophenol and metabolites | C18 | Methanol-citrate buffer (pH 6.2) with TBAB | UV (290 nm) | Analysis in rat bile nih.gov |

| 4-Chloro-2-nitrophenyl methyl sulfone | Newcrom R1 | Acetonitrile, water, phosphoric acid | Not Specified | Reverse-phase HPLC analysis sielc.com |

| Phenol and Nitrophenols | Monolithic RP-18e | Acetonitrile/Methanol, water | DAD | Tap water and wastewater analysis chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some phenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior. researchgate.netnih.gov

Direct analysis of underivatized nitrophenols by GC can be challenging due to their interaction with active sites in the column or injection port, which can reduce sensitivity. researchgate.net Derivatization with agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can overcome these issues. epa.gov For example, methylation of nitrophenols with trimethylsilyldiazomethane (B103560) has been shown to produce sharp peaks and significantly lower detection limits in GC-MS analysis of diesel exhaust particles. nih.gov However, it is important to note that some compounds, such as 2,4-dinitrophenol, may not derivatize effectively with PFBBr. epa.gov

GC-MS has been successfully used to identify and quantify various nitrophenols in environmental samples like diesel exhaust particles and rainwater. nih.govuvs.eduresearchgate.net

Table 2: GC-MS Analysis of Nitrophenols

| Analyte(s) | Derivatization Agent | Matrix | Key Finding |

| 4-nitrophenol, 3-methyl-4-nitrophenol (B363926), 2-methyl-4-nitrophenol | Trimethylsilyldiazomethane | Diesel Exhaust Particles | Significantly higher concentrations found after derivatization. nih.gov |

| Nitrophenols | None (underivatized) or Diazomethane/PFBBr | General | Derivatization improves volatility and sensitivity. researchgate.netepa.gov |

| Nitrophenols | Not specified | Rain and Snow | GC-MS with both EI and NICI used for analysis. researchgate.net |

Ion Chromatography for Anionic Species (e.g., Chloride, Nitrite)

During the degradation of this compound, inorganic anions such as chloride and nitrite (B80452) can be released. Ion Chromatography (IC) is the primary technique for the separation and quantification of these ions. chromatographyonline.comthermofisher.com

IC systems typically use an anion-exchange column to separate the ions, followed by conductivity detection. thermofisher.comnih.gov For the analysis of nitrite, especially in the presence of high concentrations of chloride which can interfere with conductivity detection, UV detection can be a more selective alternative. thermofisher.com High-capacity anion-exchange columns can also improve the resolution between nitrite and chloride. thermofisher.com IC methods have been developed for the determination of chloride, nitrite, nitrate (B79036), and other anions in various water samples, including groundwater and processed foods. nih.govsigmaaldrich.comnih.gov

Spectroscopic Techniques for Monitoring Degradation and Intermediate Formation (e.g., UV-Vis Spectrophotometry, FTIR)

Spectroscopic techniques are invaluable for monitoring the progress of degradation reactions and identifying the formation of intermediates in real-time.

UV-Vis Spectrophotometry: This technique is widely used to track the degradation of nitrophenolic compounds. The disappearance of the characteristic absorption peak of the parent compound and the appearance of new peaks corresponding to intermediates or final products can be monitored over time. nih.gov For instance, p-nitrophenol exhibits distinct absorption peaks at 317 nm in acidic conditions and 400 nm in alkaline conditions. nih.govresearchgate.net Changes in the UV-Vis spectrum can provide kinetic information about the degradation process. The influence of pH on the absorption spectra of nitrophenol isomers is a critical factor to consider for accurate measurements. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify functional groups present in a molecule. During the degradation of this compound, FTIR can be used to observe the disappearance of characteristic bands of the parent compound (e.g., C-Cl, N-O, and C-H vibrations) and the appearance of new bands from intermediate or final products. This provides structural information about the transformation process.

Sample Preparation and Preconcentration Strategies (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate and concentrate the analyte of interest from the sample matrix, thereby improving the sensitivity and reliability of the subsequent analysis.

Solid Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. thermofisher.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. thermofisher.com The analyte is then eluted with a small volume of a suitable solvent. thermofisher.com For phenolic compounds in water samples, SPE cartridges like LiChrolut EN have been used, followed by elution with a mixture of acetonitrile and methanol. chromatographyonline.com The choice of sorbent depends on the properties of the analyte and the matrix. phenomenex.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For the extraction of nitrophenols from aqueous solutions, various organic solvents can be used, including acetone, acetonitrile, diethyl ether, ethanol (B145695), and methanol. researchgate.net The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase. inpressco.comresearchgate.net For instance, a simple LLE method using ethyl acetate (B1210297) has been developed for the extraction of 3-methyl-4-nitrophenol from urine samples prior to HPLC analysis. phmethods.net

Development of Novel Sensor Technologies for Environmental Monitoring

There is a growing interest in the development of rapid, sensitive, and portable sensor technologies for the in-situ monitoring of environmental pollutants like nitrophenols.

Electrochemical sensors have shown great promise in this area. These sensors typically involve modifying an electrode surface with materials that enhance the electrochemical detection of the target analyte. Various materials, including gold nanoparticles, mesoporous carbon, and graphene oxide, have been used to construct electrochemical sensors for the detection of nitrophenols. rsc.orgacs.orgnih.gov These sensors often rely on the electrochemical reduction of the nitro group on the modified electrode surface.

For example, a sensor based on a glassy carbon electrode modified with a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide composite demonstrated high sensitivity for the detection of 4-nitrophenol. nih.gov Another sensor utilizing a strontium titanate/silver/reduced graphene oxide composite also showed excellent performance with a low detection limit. acs.org These novel sensor technologies offer the potential for real-time and on-site monitoring of this compound and other related pollutants in the environment.

Conclusion and Future Research Directions

Synthesis of Current Academic Research Findings on 3-Chloro-2-methyl-4-nitrophenol

This compound is a substituted nitrophenolic compound. Research into related compounds, such as other chloronitrophenols and methylnitrophenols, provides a basis for understanding its likely chemical and biological behavior.

Nitrophenolic compounds, in general, are recognized as environmental pollutants due to their widespread use in the synthesis of pesticides, dyes, and pharmaceuticals. nih.govnih.gov Their presence in soil and water is a significant concern. mdpi.com The degradation of these compounds can occur through various mechanisms. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) has been studied in several microorganisms. In Rhodococcus imtechensis strain RKJ300, degradation involves both oxidative and reductive pathways, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. acs.org Similarly, Arthrobacter sp. SJCon degrades 2-chloro-4-nitrophenol via the formation of chlorohydroquinone, which is then cleaved by a dioxygenase. nih.gov The degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 proceeds through methyl-1,4-benzoquinone and methylhydroquinone (B43894) as intermediates. frontiersin.org These studies highlight that the initial steps of degradation often involve the removal or transformation of the nitro group and the chlorine substituent, leading to less toxic intermediates that can be further mineralized.

The synthesis of related compounds often involves the nitration of a corresponding phenol (B47542) or cresol (B1669610). For example, the synthesis of 4-methyl-3-nitrophenol (B15662) can be achieved through the nitration of p-cresol, followed by hydrolysis. google.com The synthesis of 3-chloro-4-nitrophenol (B188101) has been accomplished by nitrating 3-chlorophenol, though this can result in isomeric byproducts. google.com More controlled methods, such as the nitration of tris-(3-chlorophenyl)phosphate, have been developed to improve yield and selectivity. google.com These synthetic routes underscore the chemical reactivity of the phenol ring and the directing effects of the existing substituents.

Identification of Persistent Knowledge Gaps in Understanding the Compound's Behavior

Despite the foundational knowledge from related compounds, there are significant knowledge gaps specifically concerning this compound:

Specific Degradation Pathways: While pathways for other chloronitrophenols have been proposed, the exact enzymatic and chemical steps for the degradation of this compound are not well-documented. The combined influence of the chloro, methyl, and nitro groups on the aromatic ring likely results in a unique degradation sequence.

Microbial Consortia Interactions: The role of microbial consortia in the complete mineralization of this compound is largely unexplored. Understanding the synergistic or antagonistic interactions within a microbial community is crucial for effective bioremediation. nih.govmdpi.com

Toxicity of Intermediates: The metabolic byproducts formed during the degradation of this compound could be more or less toxic than the parent compound. There is a lack of toxicological data on these potential intermediates.

Environmental Fate and Transport: Specific data on the adsorption, desorption, volatilization, and leaching characteristics of this compound in different soil types and aquatic environments are scarce. Modeling its environmental distribution is difficult without this information. cdc.gov

Kinetic Data: There is a need for precise kinetic models that describe the rates of transformation and degradation under various environmental conditions, such as pH, temperature, and nutrient availability.

Prospective Research Avenues and Methodological Innovations

Future research should focus on developing "green" and economically viable synthetic methods for this compound and related compounds. This includes exploring solvent-free reactions, using less hazardous reagents, and employing catalysts that can be easily recovered and reused. ppaspk.orgpaspk.org For example, methods using solid-supported reagents or controlling physical parameters like temperature and reactant concentration to improve selectivity and yield could be adapted. ppaspk.orgtandfonline.com The development of biocatalytic or chemoenzymatic synthesis routes could also offer a more sustainable alternative to traditional chemical methods.

To fully understand the environmental fate of this compound, it is essential to identify all major and minor degradation byproducts. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, can be employed to characterize these transient and low-concentration intermediates. Isotope labeling studies can help trace the metabolic fate of the carbon, nitrogen, and chlorine atoms within the molecule, providing definitive evidence for proposed degradation pathways.

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of how microorganisms respond to and degrade this compound. researchgate.netfao.orgnih.govresearchgate.netbenthamscience.com

Genomics and Metagenomics can identify the specific genes and microbial populations responsible for degradation in contaminated environments. researchgate.net

Transcriptomics can reveal which genes are actively expressed in the presence of the compound, providing insights into the regulatory networks involved. researchgate.net

Proteomics can identify the key enzymes and proteins involved in the degradation pathways. researchgate.net

Metabolomics can profile the small molecule intermediates and byproducts, offering a real-time view of the metabolic processes. nih.gov

Integrating these datasets will enable the construction of detailed metabolic models and the rational design of more effective bioremediation strategies. fao.org

Developing robust predictive models is crucial for assessing the environmental risk of this compound. These models should incorporate a range of environmental variables and biological parameters.

Physiologically Based Toxicokinetic-Toxicodynamic (PBTK-TD) models can predict the uptake, distribution, metabolism, and toxic effects of the compound in various organisms. univ-lyon1.fr

Quantitative Structure-Activity Relationship (QSAR) models can be refined with experimental data to predict the toxicity and degradability of this compound and its byproducts.

Machine learning algorithms can be trained on large datasets to predict adsorption efficiency and environmental behavior under different conditions. researchgate.net

These advanced modeling approaches will provide valuable tools for environmental managers and policymakers to make informed decisions regarding the remediation of sites contaminated with this compound. univ-lyon1.fr

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.